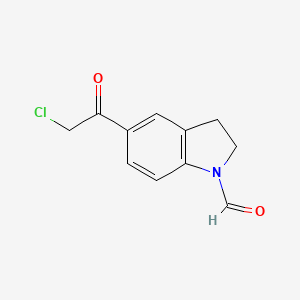

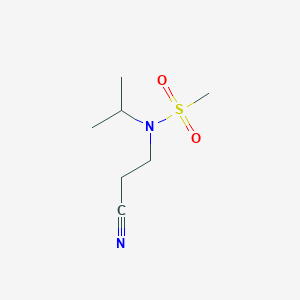

![molecular formula C13H11BrO3 B1518947 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid CAS No. 1018586-62-3](/img/structure/B1518947.png)

3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid

Overview

Description

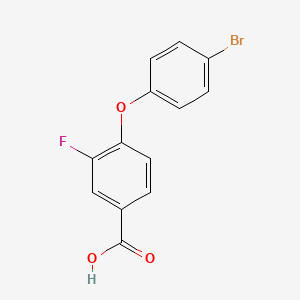

“3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” is a chemical compound with the molecular formula C13H11BrO3 . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” consists of a furan ring attached to a propanoic acid group via a phenyl ring substituted with a bromine atom . The exact structural details may vary depending on the specific conditions and reactions used in its synthesis.Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

This compound has shown potential in the synthesis of antimicrobial agents. Derivatives of furan compounds, including those related to 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid , have been studied for their efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . These properties make it a candidate for further research in developing new antibiotics and antifungal medications.

Materials Science: Polymer Synthesis

In materials science, furan derivatives are utilized for synthesizing polymers, resins, and adhesives . The unique chemical structure of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid could lead to the development of novel materials with specific properties such as enhanced durability or thermal stability.

Environmental Science: Eco-Friendly Solvents

The environmental applications of furan derivatives include the development of eco-friendly solvents. These compounds can potentially replace more hazardous solvents in various industrial processes, reducing the environmental impact and improving sustainability .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid and its derivatives could serve as standards or reagents in chromatographic analysis due to their distinct chemical signatures. This can aid in the identification and quantification of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

Biochemically, furan derivatives are known to interact with enzymes and can be used to study enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs to target specific enzymes .

Pharmacology: Drug Development

In pharmacology, the structural motifs present in furan compounds are often found in drugs that target a wide range of diseases. Research into 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid could lead to the discovery of new pharmacophores and the development of drugs with novel mechanisms of action .

Safety and Hazards

properties

IUPAC Name |

3-[5-(2-bromophenyl)furan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIOKEGADFKSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

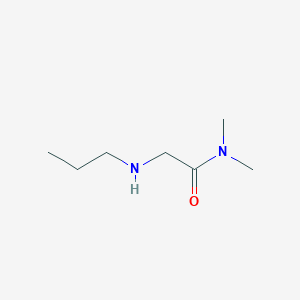

![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)

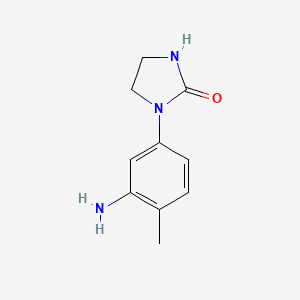

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

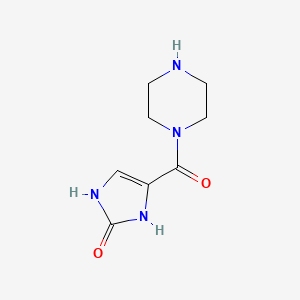

![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)